2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol
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Overview
Description
2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol is a bicyclic compound that features an oxabicycloheptane core. This structure is notable for its rigidity and the presence of both an amino and a hydroxyl functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors to carry out the Diels-Alder reaction. The process is optimized for high yield and purity, often involving continuous flow techniques and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine .
Scientific Research Applications
2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The rigid bicyclic structure also contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with similar structural features but lacking the amino and hydroxyl groups.
2-Methylidene-7-oxanorbornane: Another derivative used in radical-induced alkene polymerizations.
Uniqueness
What sets 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol apart is the presence of both an amino and a hydroxyl group, which enhances its versatility in chemical reactions and its potential applications in various fields. The rigid bicyclic structure also provides unique stereochemical properties that are advantageous in asymmetric synthesis.
Properties
Molecular Formula |
C10H19NO2 |
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Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol |
InChI |
InChI=1S/C10H19NO2/c1-9(2,12)10(6-11)5-7-3-4-8(10)13-7/h7-8,12H,3-6,11H2,1-2H3 |
InChI Key |
MGVIOMQOVIJIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CC2CCC1O2)CN)O |
Origin of Product |
United States |
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